(2Z)-2-[3-(4-bromophenyl)-5-methyl-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-(furan-2-ylmethyl)ethanamide
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Overview
Description
The compound (2Z)-2-[3-(4-bromophenyl)-5-methyl-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-(furan-2-ylmethyl)ethanamide is a complex organic molecule that features a thiazolidine ring, a bromophenyl group, and a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[3-(4-bromophenyl)-5-methyl-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-(furan-2-ylmethyl)ethanamide typically involves multiple steps:
Formation of the Thiazolidine Ring: This can be achieved through the reaction of a bromophenyl-substituted thioamide with an appropriate α-haloketone under basic conditions.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent.
Attachment of the Furan-2-ylmethyl Group: This step involves the reaction of the intermediate with furan-2-ylmethylamine under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring and the furan moiety.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The bromophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: The primary product would be the corresponding amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.
Materials Science:
Biology and Medicine
Drug Development: The compound’s structure suggests potential as a pharmacophore in the development of new therapeutic agents, particularly for targeting specific enzymes or receptors.
Biological Probes: It can be used in the design of probes for studying biological processes at the molecular level.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism by which (2Z)-2-[3-(4-bromophenyl)-5-methyl-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-(furan-2-ylmethyl)ethanamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the cyano group and the thiazolidine ring suggests potential interactions with nucleophilic sites in biological molecules.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: Shares the keto-enol tautomerism property and is used in similar synthetic applications.
Acetylacetone: Another compound with keto-enol tautomerism, used in various chemical syntheses.
Uniqueness
(2Z)-2-[3-(4-bromophenyl)-5-methyl-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-(furan-2-ylmethyl)ethanamide: is unique due to its combination of a thiazolidine ring, a bromophenyl group, and a cyano group, which confer specific chemical reactivity and potential biological activity not found in simpler compounds like ethyl acetoacetate or acetylacetone.
Properties
Molecular Formula |
C18H14BrN3O3S |
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Molecular Weight |
432.3 g/mol |
IUPAC Name |
(2Z)-2-[3-(4-bromophenyl)-5-methyl-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-(furan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C18H14BrN3O3S/c1-11-17(24)22(13-6-4-12(19)5-7-13)18(26-11)15(9-20)16(23)21-10-14-3-2-8-25-14/h2-8,11H,10H2,1H3,(H,21,23)/b18-15- |
InChI Key |
GOBCRITURFQQQL-SDXDJHTJSA-N |
Isomeric SMILES |
CC1C(=O)N(/C(=C(\C#N)/C(=O)NCC2=CC=CO2)/S1)C3=CC=C(C=C3)Br |
Canonical SMILES |
CC1C(=O)N(C(=C(C#N)C(=O)NCC2=CC=CO2)S1)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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